molecular formula C13H18N2 B1398228 N-4,N-4-Diallyl-2-methyl-1,4-benzenediamine CAS No. 105294-44-8

N-4,N-4-Diallyl-2-methyl-1,4-benzenediamine

Cat. No.: B1398228
CAS No.: 105294-44-8
M. Wt: 202.3 g/mol
InChI Key: FUACMDSATPQBDL-UHFFFAOYSA-N
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Description

N-4,N-4-Diallyl-2-methyl-1,4-benzenediamine is an organic compound with the chemical formula C13H18N2 It is a derivative of benzenediamine, where the amino groups are substituted with diallyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-4,N-4-Diallyl-2-methyl-1,4-benzenediamine typically involves the alkylation of 2-methyl-1,4-benzenediamine with allyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction mixture is heated under reflux conditions to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-4,N-4-Diallyl-2-methyl-1,4-benzenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of secondary amines or fully reduced hydrocarbons.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-4,N-4-Diallyl-2-methyl-1,4-benzenediamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive amino groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-4,N-4-Diallyl-2-methyl-1,4-benzenediamine involves its interaction with molecular targets through its amino and allyl groups. These interactions can lead to the formation of covalent bonds with biological macromolecules, affecting their function. The compound can also undergo radical polymerization, forming cross-linked networks that are useful in material science.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diallyl-4-methylbenzenesulfonamide: Similar in structure but contains a sulfonamide group instead of amino groups.

    N,N-Diallyl-2-methylbenzene-1,4-diamine: Similar but lacks the methyl substitution on the benzene ring.

Uniqueness

N-4,N-4-Diallyl-2-methyl-1,4-benzenediamine is unique due to the presence of both diallyl and methyl groups on the benzenediamine core

Properties

IUPAC Name

2-methyl-4-N,4-N-bis(prop-2-enyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-4-8-15(9-5-2)12-6-7-13(14)11(3)10-12/h4-7,10H,1-2,8-9,14H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUACMDSATPQBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CC=C)CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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